(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Biocatalysis Regioselectivity Cbz-Protecting Group

Sourcing the correct (2R,3R) enantiomer with orthogonal Cbz protection is critical-generic substitution risks synthesis failure. This building block provides fixed chirality and a Cbz group removable under mild conditions, enabling regioselective biocatalytic C-H functionalization and rapid SAR exploration via the carboxylic acid. Guaranteed stereochemical purity supports reliable scale-up.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1187933-24-9
Cat. No. B1455078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
CAS1187933-24-9
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
InChIKeyQQCOVXZKKNSHFI-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid


(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a chiral, N-protected piperidine derivative used as a key building block in asymmetric synthesis and medicinal chemistry. The compound features a (2R,3R) stereochemistry, a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, and a carboxylic acid handle at the 3-position [1]. This combination of functional groups and defined stereochemistry makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where stereochemical control is critical [2].

Non-Interchangeable Chiral Purity and Cbz Protection


The (2R,3R) stereoisomer is not functionally equivalent to other stereoisomers (e.g., 2S,3R; 2R,3S; 2S,3S) or N-protected analogues. The Cbz group offers distinct advantages over other protecting groups, such as benzoyl, in biocatalytic transformations [1]. Furthermore, substitution of the Cbz group for alternatives like Boc or Fmoc would alter the compound's reactivity, solubility, and deprotection conditions, impacting downstream synthesis. The specific stereochemistry and protecting group combination are thus critical for ensuring correct molecular geometry and reaction outcomes, making generic substitution a high-risk practice for research or process chemistry.

Selection Evidence


Cbz Protection Improves Regioselectivity

The Cbz protecting group on (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid confers significantly greater regioselectivity in fungal hydroxylation compared to N-benzoyl-protected analogues. When incubated with Beauveria bassiana ATCC 7159, Cbz-protected piperidines, including 2-methyl-substituted variants, show improved regiocontrol [1]. For the 2-methyl derivative, this results in a defined product profile crucial for downstream applications.

Biocatalysis Regioselectivity Cbz-Protecting Group

Guaranteed Purity

Commercial suppliers consistently report a minimum purity of 95% for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid . While this is a standard specification for research chemicals, it provides a quantitative baseline for procurement.

Chemical Purity Quality Control Synthesis

Limited Stereoisomer Comparison Data

A review of the scientific literature and vendor catalogs reveals a significant gap in quantitative comparative data between the (2R,3R) isomer and other stereoisomers of 1-Cbz-2-methylpiperidine-3-carboxylic acid. While the (2S,3S) and (2S,3R) isomers are commercially available , no peer-reviewed studies directly comparing their reactivity, biological activity, or physical properties were identified. This lack of data makes it impossible to provide a quantitative, evidence-based justification for selecting one stereoisomer over another based on performance metrics. Users are therefore advised to procure the specific isomer required by their synthetic or research protocol, as even minor stereochemical variations can lead to major differences in biological or material properties.

Stereochemistry Data Availability Procurement Risk

Key Application Scenarios


Asymmetric Synthesis of Alkaloids and Peptidomimetics

The compound's defined (2R,3R) stereochemistry serves as a chiral template for constructing more complex molecules. It is a valuable intermediate for synthesizing piperidine-containing alkaloids or peptidomimetics where the three-dimensional arrangement of substituents is critical for biological activity [1]. The Cbz group can be removed orthogonally to other protecting groups, allowing for sequential functionalization [2].

Biocatalytic Derivatization Studies

Based on the demonstrated regioselectivity of Cbz-protected piperidines in fungal hydroxylation [3], this compound can be used as a substrate to study or develop biocatalytic routes for selective C-H functionalization. This is particularly relevant for generating hydroxylated piperidine derivatives, which are common motifs in pharmaceuticals.

Medicinal Chemistry Hit-to-Lead Optimization

The piperidine ring is a privileged scaffold in drug discovery. The carboxylic acid handle of this compound allows for rapid derivatization into amides, esters, or other functional groups. This enables medicinal chemists to quickly explore structure-activity relationships (SAR) around the piperidine core, with the assurance that the stereochemistry is fixed and defined by the (2R,3R) starting material [2].

Technical Documentation Hub

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